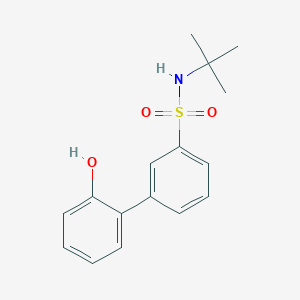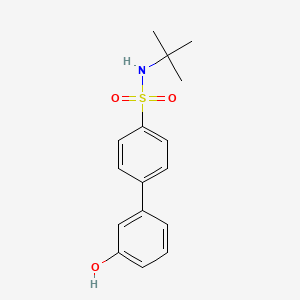
2-(4-Cbz-Aminopheny)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carboxybenzylaminophenyl)phenol is an organic compound with the molecular formula C20H17NO3 It is a derivative of phenol, characterized by the presence of a carboxybenzylamino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxybenzylaminophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the preparation of phenols can be achieved using copper or palladium catalysts, which facilitate the nucleophilic substitution of aryl halides activated by electron-withdrawing substituents .
Industrial Production Methods: On an industrial scale, phenols are often produced through the hydroxylation of arylboronic acids using hydrogen peroxide as an oxidant. This method is advantageous due to its mild reaction conditions and high yield . Additionally, the use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency and recyclability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Carboxybenzylaminophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is strongly activating, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts catalysts
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Applications De Recherche Scientifique
2-(4-Carboxybenzylaminophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Carboxybenzylaminophenyl)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . It also modulates various cell signaling pathways and gene expression, contributing to its biological effects. Key molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play crucial roles in regulating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
2-Aminophenol: Shares similar antioxidant properties and is used in various chemical and biological applications.
4-Aminophenol Derivatives: These compounds exhibit antimicrobial and antidiabetic activities and are used in pharmaceutical research.
Uniqueness: 2-(4-Carboxybenzylaminophenyl)phenol is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the carboxybenzylamino group enhances its antioxidant capacity and potential therapeutic applications compared to other phenolic compounds.
Propriétés
IUPAC Name |
benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-20(23)24-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURCKRIHRAKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6370709.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6370712.png)

![4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B6370724.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6370731.png)




![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6370760.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6370765.png)
